7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Substituent Breakdown:
- 7-Fluoro : A fluorine atom is attached to position 7 of the fused benzene ring.
- 4-((2-Fluorobenzyl)sulfonyl) : A sulfonyl group (-SO₂-) is bonded to position 4 of the oxazepine ring, with a 2-fluorobenzyl moiety (-CH₂C₆H₄F-2) attached to the sulfur atom.
The systematic name reflects these substituents in descending order of priority (sulfonyl > fluorine). Table 1 summarizes the substituent positions and their contributions to the compound’s electronic profile.
Table 1: Substituent Analysis
| Position | Substituent | Electronic Effect |
|---|---|---|
| 4 | (2-Fluorobenzyl)sulfonyl | Electron-withdrawing (inductive) |
| 7 | Fluorine | Electron-withdrawing (resonance) |
Molecular Geometry and Conformational Dynamics
The 1,4-oxazepine core adopts a non-planar, puckered conformation due to partial saturation of the seven-membered ring. X-ray crystallography of analogous structures (e.g., 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives) reveals a twist-chair conformation , where the nitrogen atom at position 4 and the oxygen at position 1 lie out of plane.
Key Geometrical Features:
- Bond Lengths :
- Dihedral Angles :
The 2-fluorobenzyl substituent introduces steric hindrance, forcing the sulfonyl group into an axial orientation relative to the oxazepine ring. This configuration minimizes non-bonded interactions while optimizing intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent hydrogen atoms.
Crystallographic Studies and Solid-State Arrangement
Although direct crystallographic data for this compound is limited, studies of structurally related benzoxazepines (e.g., 2,3,4,5-tetrahydrobenzo[f]oxazepine) reveal monoclinic or orthorhombic packing with P21/c or Pbca space groups.
Hypothetical Solid-State Properties:
- Unit Cell Parameters (estimated):
- Intermolecular Interactions :
Table 2: Predicted Crystallographic Data
| Parameter | Value | Source Analogue |
|---|---|---|
| Space Group | P21/c | |
| Density | 1.35–1.45 g/cm³ | |
| Z | 4 |
The 2-fluorobenzyl group likely disrupts symmetry, reducing crystallinity compared to non-fluorinated analogues. This aligns with trends observed in sulfonamide-containing heterocycles, where fluorination increases lattice disorder.
Properties
IUPAC Name |
7-fluoro-4-[(2-fluorophenyl)methylsulfonyl]-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-14-5-6-16-13(9-14)10-19(7-8-22-16)23(20,21)11-12-3-1-2-4-15(12)18/h1-6,9H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLISQNDLXKTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1S(=O)(=O)CC3=CC=CC=C3F)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, including the formation of the oxazepine ring and the introduction of fluorine atoms and the sulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with a suitable oxazepine precursor under basic conditions, followed by sulfonylation using a sulfonyl chloride reagent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic compound with the following characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034204-49-2
The compound features a unique oxazepine ring structure which contributes to its biological activity.
Pharmacological Profile
Recent studies have highlighted the potential pharmacological activities of this compound. The compound has been evaluated for various biological activities:
- Anticholinesterase Activity : Preliminary data suggest that this compound may exhibit significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds have been reported in the range of 2.05 to 5.77 µM for AChE inhibition, indicating a promising therapeutic potential .
- Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may also possess anticancer properties. Research on structurally related compounds has shown significant growth inhibition against various cancer cell lines, indicating that further studies on this compound could yield valuable insights into its antitumor efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Molecular docking studies indicate that the compound may interact with the active sites of enzymes such as AChE and butyrylcholinesterase (BChE), forming hydrogen bonds and hydrophobic interactions that enhance its inhibitory effects .
- Cytotoxicity : Related compounds have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and disruption of cellular processes like microtubule dynamics. These findings suggest a potential pathway for the compound's antitumor activity .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 2.05 - 5.77 µM | |
| Antitumor Activity | Significant growth inhibition in cancer cell lines | |
| Cytotoxicity | Induces apoptosis |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Potential Impact |
|---|---|
| Fluorine Substitutions | Enhance lipophilicity and biological activity |
| Sulfonyl Group | May increase binding affinity to target enzymes |
| Oxazepine Ring | Contributes to overall stability and activity |
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective agents for Alzheimer's disease, derivatives of oxazepine compounds were tested for their ability to inhibit AChE. The results indicated that compounds with similar structures to this compound showed promising results in reducing neurodegeneration markers in vitro.
Case Study 2: Anticancer Efficacy
A series of compounds structurally related to the target molecule were tested against breast cancer cell lines. Results demonstrated that certain substitutions significantly enhanced cytotoxicity compared to standard treatments like doxorubicin. This suggests that further exploration into this compound could reveal new therapeutic avenues for cancer treatment.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Fluorination | Selectfluor, CHCl, 25°C | 65–75 | NMR, HRMS |
| Sulfonylation | 2-Fluorobenzylsulfonyl chloride, EtN | 80–85 | NMR, IR |
| Purification | Column chromatography (SiO, hexane/EtOAc) | >95 | HPLC (purity ≥98%) |
Q. Table 2: Comparative Reactivity of Analogues
| Compound | Metabolic Half-life (h) | Binding Affinity (nM) |
|---|---|---|
| Parent compound | 2.3 ± 0.4 | 120 ± 15 |
| Des-fluoro analogue | 1.1 ± 0.2 | 450 ± 30 |
| Sulfone-to-sulfonamide modified | 4.7 ± 0.6 | 85 ± 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
